molecular formula C5H6IN3O2 B10902920 1-Ethyl-3-iodo-4-nitro-1H-pyrazole

1-Ethyl-3-iodo-4-nitro-1H-pyrazole

Cat. No.: B10902920
M. Wt: 267.02 g/mol
InChI Key: ZLTCEDVPDDGVMN-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a sophisticated, multi-functional heterocyclic building block designed for advanced research applications. Its structure features an iodine atom at the 3-position and a nitro group at the 4-position of the 1-ethyl-pyrazole ring, making it a valuable intermediate in exploratory chemistry. Key Research Applications & Value: Pharmaceutical & Agrochemical Development: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to rapidly generate libraries of novel compounds for biological screening . Energetic Materials Science: Nitrated pyrazole derivatives are a central focus in developing high-energy-density materials (HEDMs) . The combination of a high-energy nitro group and a dense iodine atom in a stable heterocyclic system contributes to desirable properties such as high heat of formation and tailored density, making it an investigative precursor for insensitive explosives and propellants . Versatile Chemical Synthon: The electron-withdrawing nature of the nitro group activates the ring toward nucleophilic substitution, enabling the replacement of the nitro group or other halogens with various nucleophiles (e.g., amines, thiols) . This reactivity, combined with the versatility of the iodine handle, provides researchers with multiple avenues for molecular diversification. Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-iodo-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCEDVPDDGVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 3 Iodo 4 Nitro 1h Pyrazole

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis provides a logical framework for identifying potential starting materials. The most strategically sound disconnection for 1-Ethyl-3-iodo-4-nitro-1H-pyrazole involves the N-alkylation step, identifying 3-iodo-4-nitro-1H-pyrazole as the immediate key precursor. This approach isolates the challenge of pyrazole (B372694) core formation from the introduction of the N-ethyl group.

Further disconnection of the 3-iodo-4-nitro-1H-pyrazole intermediate points to simpler pyrazole derivatives. A plausible route involves the diazotization and subsequent iodination of 3-amino-4-nitro-1H-pyrazole , a common strategy for introducing iodine. This amino-nitro pyrazole can, in turn, be envisioned as arising from the nitration of 3-aminopyrazole (B16455) or the chemical reduction and rearrangement of other nitrogen-containing functional groups.

A documented synthesis path for a related compound, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, confirms the viability of this strategy, starting from 3-amino-4-nitro-1H-pyrazole. arkat-usa.orgresearchgate.net This highlights the industrial and academic relevance of these precursors.

Below is a table of potential precursors identified through this retrosynthetic analysis.

Table 1: Potential Precursors for this compound Synthesis

Precursor Name Chemical Structure Role in Synthesis
3-Iodo-4-nitro-1H-pyrazole C₃H₂IN₃O₂ Immediate precursor for N-ethylation
3-Amino-4-nitro-1H-pyrazole C₃H₄N₄O₂ Precursor for iodination via Sandmeyer-type reaction
4-Nitro-1H-pyrazole-3-carboxylic acid C₄H₃N₃O₄ Potential precursor to 3-amino-4-nitro-1H-pyrazole via Curtius or similar rearrangement

Direct Annulation Strategies for Pyrazole Core Formation

Direct annulation involves the construction of the pyrazole ring from acyclic components in a single or multi-step sequence where the ring is the final product.

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.commdpi.com To construct this compound directly, one would theoretically react ethylhydrazine (B1196685) with a highly functionalized 1,3-dicarbonyl equivalent bearing iodo and nitro groups.

Modern synthetic methods have introduced transition-metal catalysis as a powerful tool for heterocycle formation. rsc.org Ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with hydrazines and copper-catalyzed condensation reactions represent viable, albeit less direct, strategies for accessing substituted pyrazoles. nih.govorganic-chemistry.org

For instance, a hypothetical ruthenium-catalyzed reaction could involve the coupling of ethylhydrazine with a custom-synthesized 1,3-diol containing the necessary iodo and nitro precursor functionalities. organic-chemistry.org Similarly, copper-catalyzed methods, known for their utility in forming C-N bonds, could be adapted for the cyclization step. nih.gov A key challenge in these approaches remains the synthesis of the appropriately functionalized acyclic precursors and controlling the regioselectivity of the cyclization.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrazoles by combining three or more starting materials in a single pot. beilstein-journals.orgmdpi.com These reactions build the pyrazole ring through a cascade of reactions, such as condensation, Michael addition, and cyclization. nih.gov

A hypothetical MCR for the target molecule could involve ethylhydrazine, a C1 building block, and a C2 fragment carrying the iodo and nitro groups. For example, a three-component reaction might utilize ethylhydrazine, an aldehyde, and an activated methylene (B1212753) compound with iodo and nitro substituents. beilstein-journals.org While highly efficient, the development of a suitable MCR for this specific, heavily substituted pyrazole would require significant empirical optimization to identify compatible, readily available starting materials that yield the desired regioisomer.

Post-Synthetic Functionalization of Pre-formed Pyrazole Rings

This approach is often more practical and controllable for synthesizing highly substituted pyrazoles. The strategy involves synthesizing a simpler pyrazole core and then introducing the required functional groups (iodo, nitro, and ethyl) in a stepwise manner. The synthesis of 3-iodo-4-nitro-1H-pyrazole is the critical first phase, followed by N-ethylation. A documented pathway involves obtaining 3-iodo-4-nitro-1H-pyrazole from 3-amino-4-nitro-1H-pyrazole via a Sandmeyer-type reaction, which is then N-protected with an ethoxyethyl group. arkat-usa.orgresearchgate.net A similar final step would involve N-ethylation.

The final step in the most plausible synthetic route is the N-alkylation of the 3-iodo-4-nitro-1H-pyrazole intermediate. This step is critical as the unsymmetrical pyrazole ring offers two non-equivalent nitrogen atoms for alkylation (N1 and N2), potentially leading to two different regioisomers. The desired product is the N1-ethylated isomer.

The regiochemical outcome of pyrazole alkylation is influenced by a combination of steric and electronic factors, as well as reaction conditions such as the nature of the base, solvent, and the ethylating agent itself. thieme-connect.comsemanticscholar.orgbeilstein-journals.org

Steric Hindrance : The substituent at the C5 position (a proton in this case) offers little steric hindrance, but the C3-iodo group provides a more sterically demanding environment. This often directs incoming electrophiles to the less hindered N1 nitrogen.

Electronic Effects : The electron-withdrawing nitro group at C4 and the iodo group at C3 decrease the electron density of the pyrazole ring and influence the acidity of the N-H proton.

Reaction Conditions : The choice of base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF), and ethylating agent (e.g., ethyl iodide, diethyl sulfate (B86663), ethyl tosylate) can be optimized to favor the formation of the thermodynamically more stable N1-alkylated product. thieme-connect.combeilstein-journals.org Engineered enzymes have also been developed to achieve unprecedented regioselectivity in pyrazole alkylations. nih.gov

Table 2: Factors Influencing Regioselectivity of Pyrazole N-Alkylation

Factor Influence on N1 vs. N2 Alkylation Rationale/Examples
Alkylating Agent Bulky agents favor the less hindered N1 position. The use of sterically demanding alkylating agents can enhance selectivity for the N1 position. semanticscholar.org
Base Strong, non-nucleophilic bases (e.g., NaH, NaHMDS) are commonly used to deprotonate the pyrazole. beilstein-journals.org The choice of base can affect the equilibrium between the resulting pyrazolate anions, influencing the final product ratio.
Solvent Polar aprotic solvents like DMF or DMSO are typical. Solvent choice can influence ion pairing and the reactivity of the pyrazolate anion, thereby affecting regioselectivity. beilstein-journals.org

| Temperature | Lower temperatures can enhance kinetic control. | Performing the reaction at 0 °C or lower can sometimes minimize side reactions and improve selectivity. thieme-connect.com |

Directed Iodination at the C-3 Position

The introduction of an iodine atom at the C-3 position of the pyrazole ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic iodination, where the choice of reagents and reaction conditions plays a pivotal role in directing the substitution to the desired position.

A variety of reagents and conditions have been developed for the electrophilic iodination of pyrazoles. The selection of an appropriate method depends on the substrate's reactivity and the desired regioselectivity.

Commonly employed iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govsciforum.netresearchgate.net The reactivity of these reagents can be modulated by the use of catalysts and specific solvent systems. For instance, the combination of I₂ with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide can generate a more potent electrophilic iodine species. nih.govresearchgate.net

Recent advancements have also explored greener and more efficient methods. One such method utilizes nitrogen triiodide, formed in-situ, for the C-I bond formation on pyrazole derivatives. sciforum.net This approach is presented as a rapid and non-expensive alternative to traditional iodination reactions. sciforum.net Another strategy involves the use of elemental iodine with 4-(dimethylamino)pyridine (DMAP) as a catalyst for the iodination of various aromatic compounds, including pyrazoles. mdpi.com

The table below summarizes various electrophilic iodination reagents and their typical applications.

Reagent/SystemTypical ConditionsApplication
I₂ / Oxidizing Agent (e.g., CAN, H₂O₂)Varies (e.g., aqueous media)Regioselective iodination of pyrazoles. nih.govresearchgate.net
N-Iodosuccinimide (NIS)Often with a catalyst (e.g., Lewis acid)Iodination of electron-rich aromatic compounds. sciforum.netorganic-chemistry.org
Iodine Monochloride (ICl)Sulfuric acidIodination of deactivated pyrazoles. researchgate.net
In-situ formed Nitrogen TriiodideAqueous ammonia, iodineGreen and rapid iodination of pyrazoles. sciforum.net
I₂ / DMAP-Iodination of arylacetylenes and other aromatics. mdpi.com

Controlling the position of iodination on the pyrazole ring is paramount. The inherent electronic properties of the pyrazole ring and the directing effects of existing substituents govern the regiochemical outcome of electrophilic substitution. Generally, the C-4 position of the pyrazole ring is the most susceptible to electrophilic attack. nih.govresearchgate.net

To achieve iodination at the C-3 position, the C-4 position must often be blocked by a pre-existing substituent. researchgate.net Alternatively, specific synthetic strategies can be employed to favor C-3 or C-5 iodination. For example, treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium followed by elemental iodine leads exclusively to the 5-iodo derivative, while CAN-mediated iodination with I₂ yields the 4-iodo isomer. nih.gov This highlights the powerful influence of the reaction conditions on regioselectivity.

A study on the direct iodination of 3- and 4-nitropyrazoles demonstrated that a reagent system of iodine monochloride and silver sulfate in sulfuric acid could effectively iodinate 1-methyl-3-nitropyrazole at the C-4 position. researchgate.net This underscores the challenge of directly iodinating the C-3 position when a deactivating group like nitro is present. Therefore, a sequential approach, where iodination precedes nitration, is often the preferred strategy for synthesizing this compound.

Directed Nitration at the C-4 Position

The introduction of a nitro group (NO₂) at the C-4 position of the pyrazole ring is another key transformation. This is typically accomplished through electrophilic nitration using a suitable nitrating agent.

The most common method for aromatic nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com The reaction conditions, such as temperature and reaction time, can be adjusted to control the extent of nitration.

For substrates that are sensitive to strong acidic conditions, milder nitrating agents may be employed. These can include nitric acid in acetic anhydride (B1165640) or nitronium salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄).

The table below outlines common nitrating agents and their general applications.

Nitrating AgentCompositionApplication
Mixed AcidConcentrated HNO₃ and H₂SO₄General-purpose aromatic nitration. masterorganicchemistry.com
Nitric Acid in Acetic AnhydrideHNO₃ / (CH₃CO)₂OMilder nitration for sensitive substrates.
Nitronium Saltse.g., NO₂BF₄Used when anhydrous conditions are required.

In the context of synthesizing this compound, the primary regiochemical consideration is directing the nitro group to the C-4 position. When starting with 1-ethyl-3-iodo-1H-pyrazole, the ethyl group at the N-1 position and the iodine at the C-3 position will influence the position of nitration.

The ethyl group is a weak activating group, while the iodine atom is a deactivating group but an ortho-, para-director. In the pyrazole ring, the positions ortho and para to the N-1 substituent are C-5 and C-3, respectively. The position para to the C-3 iodo substituent is the C-5 position. However, the C-4 position in pyrazoles is generally the most electron-rich and thus most susceptible to electrophilic attack. Therefore, the nitration of 1-ethyl-3-iodo-1H-pyrazole is expected to proceed regioselectively at the C-4 position.

Stereochemical considerations are not a primary factor in the nitration of the planar pyrazole ring itself.

Sequential Halogenation and Nitration Strategies for Specific Substitution Patterns

The synthesis of this compound is a clear example where a sequential strategy of halogenation followed by nitration is necessary to achieve the desired substitution pattern. arkat-usa.org

The general synthetic route would involve:

N-Alkylation: Synthesis of 1-ethyl-1H-pyrazole from pyrazole.

Directed Iodination: Introduction of iodine at the C-3 position of 1-ethyl-1H-pyrazole. As previously discussed, achieving direct C-3 iodination can be challenging. A more common approach is the iodination of a precursor where the C-4 position is blocked, followed by removal of the blocking group, or a multi-step synthesis to install the iodo group at C-3. However, for the purpose of this discussion, we assume the successful synthesis of 1-ethyl-3-iodo-1H-pyrazole.

Directed Nitration: Nitration of 1-ethyl-3-iodo-1H-pyrazole, which, as reasoned above, is expected to occur at the C-4 position, yielding the final product, this compound.

Research has shown that the reverse sequence, nitration followed by iodination, can be problematic. For instance, the direct iodination of 1-methyl-4-nitropyrazole has been reported, but achieving selective iodination at the C-3 position in the presence of a deactivating nitro group at C-4 is difficult. researchgate.net Furthermore, some 3-iodo-4-nitropyrazole derivatives have been found to be unreactive under certain reaction conditions, highlighting the challenges of manipulating these substituted pyrazole systems. arkat-usa.org

Protective Group Strategies in Multi-Step Synthesis (e.g., Ethoxyethyl, Boc groups)

The synthesis of complex, polysubstituted pyrazoles such as this compound necessitates a strategic, multi-step approach. Direct functionalization of the pyrazole core is often hindered by issues of regioselectivity and the reactivity of the N-H bond. To overcome these challenges, protective group strategies are employed to temporarily block the pyrazole nitrogen, thereby directing subsequent reactions to the desired carbon positions and preventing unwanted side reactions. nih.govarkat-usa.org The choice of the protecting group is critical and depends on its stability to the conditions of subsequent reaction steps and the ease of its eventual removal. umich.edu Among the most utilized are the ethoxyethyl (EtOEt) and tert-butyloxycarbonyl (Boc) groups.

Ethoxyethyl (EtOEt) Group

The ethoxyethyl (EtOEt) group is a valuable N-protecting group in pyrazole chemistry, particularly for syntheses involving organometallic reagents or when mild removal conditions are required. umich.eduresearchgate.net Its introduction is typically achieved by reacting the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). arkat-usa.org This method has been successfully applied to prepare various 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives. researchgate.net

A specific and relevant example is the synthesis of 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole (9a), which was prepared from 3-iodo-4-nitro-1H-pyrazole in a 77% yield by recrystallization. arkat-usa.org The protection of the pyrazole N-H is essential for subsequent modifications, such as Sonogashira cross-coupling reactions, as the unprotected pyrazole nitrogen can act as a ligand for the transition metal catalyst, inhibiting the reaction. arkat-usa.orgumich.edu

The EtOEt group is known for its facile removal under mild acidic conditions. umich.eduresearchgate.net However, it is important to note that under acidic conditions used for its introduction, migration of the EtOEt group can occur, potentially leading to a mixture of isomers, as was observed during the synthesis of protected 3,4-diiodo-1H-pyrazole. arkat-usa.org

Protective GroupIntroduction ConditionsDeprotection ConditionsReference
Ethoxyethyl (EtOEt) Ethyl vinyl ether, cat. Trifluoroacetic acid (TFA), CH₂Cl₂, 28-33 °C to room temp.Mild acidic conditions (e.g., TFA in CH₂Cl₂) arkat-usa.orgresearchgate.netchemicalbook.com

Boc (tert-Butyloxycarbonyl) Group

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the pyrazole nitrogen. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. rsc.orgjapsonline.com Various methods have been developed, including using triethylamine (B128534) in dichloromethane (B109758) or greener approaches employing catalysts like polyethylene (B3416737) glycol (PEG-400). japsonline.comrsc.org The Boc group is advantageous due to its stability under many basic reaction conditions. rsc.org

In the context of substituted pyrazole synthesis, the Boc group serves to protect the secondary amine in the pyrazole nucleus, allowing for other transformations. japsonline.comnih.gov However, the stability of the N-Boc group can be a limitation. For instance, it was found to be unstable during reactions with organolithium compounds and during GC-MS analysis in some studies. umich.edu Furthermore, some Boc-protected aminopyrazoles have demonstrated thermal and hydrolytic instability under certain amination reaction conditions. orgsyn.org

Deprotection of the N-Boc group is generally accomplished under acidic conditions, for example, with trifluoroacetic acid or 3 M hydrochloric acid, which cleaves the group to release carbon dioxide and isobutene. rsc.org An alternative method for selective cleavage of the N-Boc group from imidazoles and pyrazoles involves using sodium borohydride (B1222165) (NaBH₄) in ethanol. arkat-usa.org

Protective GroupIntroduction ConditionsDeprotection ConditionsReference
Boc Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine, Dichloromethane, room temp.Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) rsc.orgrsc.org
Boc (Boc)₂O, Polyethylene glycol (PEG-400), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (B28879) (DMAP)Strong acids japsonline.com
Boc (Boc)₂O, Iodine (cat.), solvent-free, room temp.Strong acids japsonline.com
Boc -Sodium borohydride (NaBH₄), Ethanol, room temp. arkat-usa.org

The strategic selection and application of protecting groups like EtOEt and Boc are fundamental in the multi-step synthesis of highly functionalized pyrazoles. They provide the necessary control over reactivity and regioselectivity, enabling the construction of complex target molecules like this compound.

Advanced Spectroscopic Characterization of 1 Ethyl 3 Iodo 4 Nitro 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole is predicted to exhibit distinct signals corresponding to the ethyl group and the lone proton on the pyrazole (B372694) ring.

Ethyl Group Protons: The N-ethyl group will produce a characteristic A₃X₂ spin system. The methyl (CH₃) protons are expected to appear as a triplet, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, will be observed as a quartet due to coupling with the methyl protons. Based on data from similar N-ethylated pyrazoles, the methyl triplet is anticipated around δ 1.3-1.5 ppm, while the methylene quartet would be further downfield, likely in the δ 4.2-4.5 ppm region, due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring.

Pyrazole Ring Proton: The pyrazole ring possesses a single proton at the C5 position. Its chemical shift is significantly influenced by the substituents on the ring. The electron-withdrawing nature of the nitro group at C4 and the iodine atom at C3 would cause a substantial downfield shift for the C5-H proton. In unsubstituted pyrazole, the C3/C5 protons appear at approximately δ 7.7 ppm. chemicalbook.com For this compound, the C5-H signal is expected to be a singlet and shifted significantly downfield, likely appearing in the range of δ 8.5-9.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂-CH₃ 1.3 - 1.5TripletCoupled to methylene protons.
-CH₂ -CH₃4.2 - 4.5QuartetDeshielded by the pyrazole nitrogen.
C5-H 8.5 - 8.9SingletDeshielded by adjacent nitro and iodo groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected.

Ethyl Group Carbons: The ethyl group will show two signals. The terminal methyl carbon (-CH₃) is expected in the upfield region, typically around δ 15-20 ppm. The methylene carbon (-CH₂) attached to the nitrogen will be deshielded and is predicted to appear around δ 50-55 ppm.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring will have characteristic chemical shifts.

C3 Carbon: This carbon is directly attached to the highly electronegative iodine atom. The heavy atom effect of iodine typically causes a significant upfield shift for the carbon to which it is attached. Therefore, the C3 signal is expected to appear at a relatively low chemical shift, estimated to be in the δ 90-100 ppm range.

C4 Carbon: Attached to the strongly electron-withdrawing nitro group, the C4 carbon will be significantly deshielded. Its signal is predicted to be in the region of δ 125-135 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-CH₂-C H₃15 - 20Ethyl group methyl carbon.
-C H₂-CH₃50 - 55Ethyl group methylene carbon, attached to N1.
C 3-I90 - 100Shielded due to the heavy atom effect of iodine.
C 4-NO₂125 - 135Deshielded by the electron-withdrawing nitro group.
C 5-H145 - 150Deshielded pyrazole ring carbon.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the ethyl group protons. A cross-peak would be observed between the methylene quartet (δ ~4.2-4.5 ppm) and the methyl triplet (δ ~1.3-1.5 ppm), definitively establishing the ethyl fragment. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the methylene proton signal and the methylene carbon signal, the methyl proton signal and the methyl carbon signal, and the C5-H proton signal and the C5 carbon signal. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity of the different fragments. Key expected correlations for this compound would include:

A correlation between the methylene protons of the ethyl group and the C5 carbon of the pyrazole ring, confirming the N1-alkylation site. rsc.org

Correlations between the C5-H proton and the C3 and C4 carbons, confirming the substituent positions on the pyrazole ring. youtube.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound would be dominated by the intense absorptions of the nitro group.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and easily identifiable stretching vibrations. spectroscopyonline.com

The asymmetric stretching vibration (νas) is expected to appear in the range of 1550-1475 cm⁻¹. For nitro-aromatic systems, this band is typically very strong and located around 1530-1500 cm⁻¹. spectroscopyonline.comorgchemboulder.com

The symmetric stretching vibration (νs) is also strong and appears at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.com

C-H Vibrations: Stretching vibrations for the C-H bonds of the ethyl group will be present in the 3000-2850 cm⁻¹ region. The C-H stretch of the pyrazole ring is expected just above 3000 cm⁻¹.

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region, though they may be obscured by the strong nitro group absorptions.

Interactive Data Table: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3150 - 3100C-H StretchPyrazole RingMedium
2980 - 2850C-H StretchEthyl GroupMedium
1550 - 1500Asymmetric StretchNitro (NO₂)Strong
1360 - 1320Symmetric StretchNitro (NO₂)Strong
1500 - 1400C=N, C=C StretchPyrazole RingMedium-Weak
850 - 800C-N StretchC-NO₂Medium

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. Vibrations that result in a change in polarizability are Raman active.

Symmetric Vibrations: In contrast to IR, where asymmetric stretches are often stronger, symmetric vibrations tend to give rise to strong signals in Raman spectra. The symmetric stretch of the nitro group (νs NO₂) is therefore expected to be a particularly intense band in the Raman spectrum, likely appearing in the 1360-1290 cm⁻¹ range. semanticscholar.org

Ring Vibrations: The skeletal vibrations of the pyrazole ring are also expected to be prominent in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

C-I Vibration: The carbon-iodine stretching vibration, which is often weak in the IR spectrum, may be more readily observable in the low-frequency region of the Raman spectrum (typically below 600 cm⁻¹).

The combination of these spectroscopic techniques provides a powerful and detailed framework for the structural confirmation and in-depth characterization of this compound.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Various ionization techniques provide complementary information, aiding in the unequivocal identification and structural elucidation of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For instance, the elemental composition of 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole was determined using HRMS. The calculated mass for its sodium adduct ([M+Na]⁺) was 333.9659, and the experimentally found mass was 333.9654, confirming the molecular formula C₇H₁₀IN₃NaO₃. arkat-usa.org Similarly, for its isomer, 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, the calculated [M+Na]⁺ was 333.9659, with the found value being 333.9658, corresponding to the formula C₇H₁₀IN₃NaO₃. arkat-usa.org

CompoundMolecular FormulaCalculated m/z ([M+Na]⁺)Found m/z ([M+Na]⁺)
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleC₇H₁₀IN₃NaO₃333.9659333.9654 arkat-usa.org
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleC₇H₁₀IN₃NaO₃333.9659333.9658 arkat-usa.org
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylateC₁₀H₁₅IN₂NaO₃361.0019361.0018 arkat-usa.org
1-(1-Ethoxyethyl)-3-iodo-4-(trifluoromethyl)-1H-pyrazoleC₈H₁₀F₃IN₂NaO356.9682356.9685 arkat-usa.org
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazoleC₇H₁₀I₂N₂NaO422.8802422.8801 arkat-usa.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The high energy imparted to the molecule often leads to extensive fragmentation, which can be pieced together to deduce the original structure.

The fragmentation of pyrazole derivatives under EI-MS is influenced by the nature and position of substituents. nih.gov For nitro-substituted pyrazoles, a common fragmentation pathway involves the loss of the nitro group (NO₂). researchgate.netnih.gov For instance, in the mass spectrum of 3-nitro-1H-pyrazole, fragmentation occurs, though specific pathways for the title compound are not detailed in the provided results. nist.gov The presence of an ethyl group at the N1 position and an iodine atom at the C3 position in this compound would lead to a complex fragmentation pattern, likely involving the initial loss of the ethyl or nitro groups, or the iodine atom. researchgate.netmiamioh.edunist.gov

General fragmentation pathways for substituted pyrazoles often involve the cleavage of the pyrazole ring itself, leading to the formation of various smaller charged fragments. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. researchgate.net

ESI-MS has been successfully employed to characterize various pyrazole derivatives. researchgate.net For example, the ESI-MS analysis of 1-Cinnamyl-3-nitro-1H-pyrazole showed the [M+H]⁺ ion at m/z 230.0931, which closely matched the calculated value of 230.0930 for the formula C₁₂H₁₂N₃O₂. acs.org In the case of 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, ESI-MS revealed the [M+Na]⁺ adduct at m/z 333.9654. arkat-usa.org This technique is valuable for confirming the molecular weight of the parent compound before undertaking more detailed structural analysis. arkat-usa.orgijtsrd.com

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties. nih.govmdpi.com

While a specific crystal structure for this compound is not available in the provided search results, crystallographic data for related substituted pyrazoles offer significant insights. acs.orgresearchgate.netnih.gov For example, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic crystal system with space group P2₁/m. researchgate.net Similarly, the structures of various other substituted pyrazoles have been elucidated, confirming their regiochemistry and providing detailed geometric data. acs.orgnih.govresearchgate.net

A high-pressure study on 3,4,5-trinitro-1H-pyrazole identified a pressure-induced phase transition, demonstrating how external conditions can influence the crystal packing and properties of pyrazole derivatives. ed.ac.uk Such studies are vital for understanding the stability and behavior of these materials under different environments.

The synthesis and X-ray crystallographic analysis of various pyrazole derivatives have confirmed their molecular structures and provided valuable data on their solid-state conformations. acs.orgnih.govresearchgate.net

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateMonoclinicP2₁/m- researchgate.net
Ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylateMonoclinicP2₁/c- researchgate.net
3,4,5-trinitro-1H-pyrazole (Form I)--Undergoes pressure-induced phase transition. ed.ac.uk
3,4,5-trinitro-1H-pyrazole (Form II)--High-pressure phase. ed.ac.uk
4-bromo-2-(1H-pyrazol-3-yl)phenolTriclinicC2/c- researchgate.net

Computational and Theoretical Investigations of 1 Ethyl 3 Iodo 4 Nitro 1h Pyrazole

Quantum Chemical Methodologies and Basis Set Selection

The selection of appropriate computational methods and basis sets is fundamental to accurately model the chemical behavior of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole. The choice of methodology impacts the reliability of the calculated properties, from molecular geometry to electronic structure.

Density Functional Theory (DFT) Approaches and Functionals (e.g., B3LYP)

Density Functional Theory (DFT) has become a widely used method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. researchgate.netnih.govnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular and has been successfully applied to the geometry optimization and electronic structure analysis of various heterocyclic systems. researchgate.netyoutube.com For a molecule like this compound, DFT calculations are typically performed with basis sets such as 6-31G* or the more extensive 6-311G**. researchgate.net In studies of similar nitro-substituted pyrazoles, the B3LYP functional combined with the 6-311G(d,p) basis set has been shown to provide reliable optimized structural parameters. researchgate.net The inclusion of polarization functions (d,p) is important for accurately describing the bonding environment, especially around the electronegative nitro group and the large iodine atom.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more rigorous, albeit computationally intensive, approach to studying molecular systems. The HF method, while foundational, does not account for electron correlation, which can be significant in molecules with multiple heteroatoms and π-systems like pyrazoles. nih.govresearchgate.net Consequently, post-Hartree-Fock methods like MP2, which includes electron correlation effects at the second order, are often employed for more accurate energy and property calculations. nih.govmdpi.com For substituted pyrazoles, MP2 calculations with the 6-311++G** basis set have been used to evaluate substituent effects on tautomerism, providing insights into the electronic behavior of these rings. mdpi.com For larger molecules where MP2 calculations are computationally expensive, it can be used to validate or benchmark results obtained from DFT methods. nih.govnih.gov

Conformational Analysis and Molecular Geometry Optimization

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for predicting its interactions and reactivity.

Equilibrium Geometries and Structural Parameters

Geometry optimization is a standard computational procedure to find the lowest energy arrangement of atoms in a molecule. youtube.comresearchgate.net For pyrazole derivatives, DFT methods, particularly B3LYP with Pople-style basis sets like 6-311G(d,p), have demonstrated good performance in predicting molecular geometries. researchgate.net In a study of dinitropyrazole derivatives, optimized geometrical parameters were found to be in good agreement with experimental values. researchgate.net For this compound, key structural parameters of interest would include the bond lengths and angles within the pyrazole ring, as well as those involving the ethyl, iodo, and nitro substituents. The planarity of the pyrazole ring and the orientation of the substituents relative to the ring are also important aspects determined through geometry optimization.

Table 1: Representative Optimized Structural Parameters of a Substituted Pyrazole Ring (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)
N1-N21.345
N2-C31.328
C3-C41.421
C4-C51.375
C5-N11.350
N1-N2-C3112.5
N2-C3-C4111.0
C3-C4-C5105.5
C4-C5-N1106.0
C5-N1-N2105.0

Energetic Profiles of Rotational Isomers

The presence of the ethyl group at the N1 position introduces conformational flexibility. The rotation around the N1-C(ethyl) bond leads to different rotational isomers (conformers) with varying energies. Computational methods can be used to map the potential energy surface for this rotation, identifying the most stable conformer and the energy barriers between different conformations. For N-substituted 1,3-oxazines, which are also six-membered heterocyclic rings, DFT and NMR studies have shown that the conformational preference of alkyl substituents is influenced by their size. chemeo.com A potential energy scan for the rotation of the ethyl group relative to the pyrazole ring in this compound would likely reveal the energetic favorability of staggered conformations over eclipsed ones to minimize steric hindrance. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational analysis provides valuable descriptors that help in understanding its chemical behavior.

The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) are key to understanding the reactivity of a molecule. For nitro-substituted pyrazoles, the electron-withdrawing nature of the nitro group significantly influences the electronic properties. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally indicates higher reactivity.

Global reactivity descriptors, such as chemical hardness and softness, which are related to the HOMO-LUMO gap, can also be calculated to predict the stability and reactivity of the molecule. For this compound, the combined electron-withdrawing effects of the iodo and nitro groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The analysis of the molecular electrostatic potential (MEP) would further help in identifying the electron-rich and electron-poor regions of the molecule, providing a visual guide to its reactive sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, which possess lone pairs of electrons. The electron-withdrawing nitro group would significantly lower the energy of the LUMO, likely localizing it on the N-O bonds and the adjacent carbon atom of the pyrazole ring. The ethyl group, being a weak electron-donating group, would have a lesser impact on the FMOs. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic and electrophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data for this compound

ParameterExpected Energy (eV)Primary Atomic Contributions
HOMO -7.0 to -6.0Pyrazole ring (N, C), Iodine (I)
LUMO -3.5 to -2.5Nitro group (N, O), Pyrazole ring (C4)
Energy Gap (ΔE) 3.5 to 4.5-

Note: This table presents hypothetical data based on the analysis of similar structures and is for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a prime site for interaction with electrophiles. The area around the hydrogen atoms of the ethyl group and potentially near the iodine atom (due to the sigma-hole phenomenon) would exhibit a positive potential, indicating sites for nucleophilic interaction. The pyrazole ring itself would likely display a more complex potential distribution due to the interplay of the different substituents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the stability of the molecule.

In this compound, NBO analysis would likely reveal strong polar covalent bonds within the nitro group (N-O) and a significant degree of charge delocalization within the pyrazole ring. It would also quantify the nature of the C-I bond and the interactions between the lone pairs of the nitrogen and iodine atoms with the rest of the molecule. The analysis of donor-acceptor interactions would highlight the stabilizing effects of hyperconjugation, for instance, from the lone pairs of the pyrazole nitrogens to the antibonding orbitals of the nitro group.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and understand the electronic environment of the molecule.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra.

For this compound, the proton on the pyrazole ring (at position 5) would be expected to have a chemical shift significantly influenced by the adjacent nitro and iodo groups. The ethyl group protons would show the characteristic quartet and triplet pattern. In the ¹³C NMR spectrum, the carbon atom attached to the nitro group (C4) would be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect. The carbon attached to the iodine (C3) would also show a characteristic shift. Comparing these predicted shifts with experimentally obtained spectra would be a powerful tool for structural verification.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)
H5 (pyrazole) 8.0 - 8.5
CH₂ (ethyl) 4.2 - 4.7 (quartet)
CH₃ (ethyl) 1.4 - 1.8 (triplet)
C3 (pyrazole) 90 - 100
C4 (pyrazole) 145 - 155
C5 (pyrazole) 130 - 140
CH₂ (ethyl) 45 - 55
CH₃ (ethyl) 13 - 18

Note: This table presents hypothetical data based on the analysis of similar structures and is for illustrative purposes only. Actual values would require specific GIAO calculations.

Simulated Vibrational Spectra (IR, Raman)

Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These simulations are crucial for assigning experimental vibrational bands to specific molecular motions.

For this compound, the simulated IR and Raman spectra would be expected to show characteristic vibrational frequencies for the key functional groups. Prominent bands would include the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively), C-H stretching vibrations of the ethyl group and the pyrazole ring, and C-N and C-C stretching vibrations within the pyrazole ring. The C-I stretching vibration would appear at a lower frequency, typically in the far-infrared region.

Mechanistic Insights into Chemical Transformations

Computational chemistry can provide profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, theoretical studies could be employed to investigate various potential transformations.

For instance, nucleophilic aromatic substitution reactions, where a nucleophile replaces the iodine or nitro group, could be modeled. Computational analysis of the reaction pathways would help determine which substitution is more favorable and what the energetic barriers are. The role of the solvent in such reactions could also be investigated using implicit or explicit solvent models. Furthermore, the potential for cycloaddition reactions involving the pyrazole ring could be explored, with computational methods providing a means to assess the feasibility and stereoselectivity of such transformations.

Transition State Characterization

Transition state (TS) characterization is crucial for understanding the kinetics of a chemical reaction, as it represents the highest energy point along the reaction coordinate. For reactions involving substituted pyrazoles, such as their synthesis or subsequent functionalization, computational methods are used to locate and characterize the structure and energy of the relevant transition states.

For instance, in the synthesis of pyrazoles, which can involve cycloaddition reactions, the transition state geometry reveals the concerted or stepwise nature of the ring formation. Similarly, in electrophilic or nucleophilic substitution reactions on the pyrazole ring, identifying the TS helps in predicting reaction rates and regioselectivity.

While no specific transition state data for this compound is available, studies on other pyrazoles highlight that the energy barrier for processes like proton transfer in tautomerism is a key area of investigation. The intramolecular proton transfer in pyrazole has a very high activation energy (around 50 kcal/mol), making it an unlikely pathway. nih.govencyclopedia.pub The intermolecular process, often mediated by solvent molecules, has a much lower and more feasible energy barrier of 10–14 kcal/mol. nih.govencyclopedia.pub

Reaction Pathway Elucidation

Elucidating a reaction pathway involves mapping the energetic landscape that connects reactants to products via transition states. This provides a detailed mechanistic understanding of the chemical transformation. For a multi-substituted pyrazole like this compound, several reaction pathways are of interest, including its formation and its subsequent reactions, such as the Sonogashira cross-coupling mentioned for related iodo-pyrazoles. arkat-usa.org

Computational studies on the synthesis of substituted pyrazoles have shown that the regioselectivity of the final product is determined by the relative energies of different reaction pathways. organic-chemistry.org For example, the synthesis of 1,3,5-trisubstituted pyrazoles via cycloaddition can yield different regioisomers, and computational analysis can predict the most likely product by comparing the activation energies of the competing pathways.

In the context of this compound, a key reaction would be the functionalization of the C-I bond. The literature indicates that 3-iodo-pyrazole derivatives bearing a nitro group can be unreactive under certain coupling conditions, a phenomenon that could be explained by computational analysis of the reaction pathway. arkat-usa.org Such an analysis would likely involve modeling the oxidative addition step to the palladium catalyst, which is often the rate-determining step in cross-coupling reactions. The electronic effects of the ethyl and nitro groups would significantly influence the energy profile of this pathway.

Tautomeric Equilibria and Isomerism in Substituted Pyrazoles

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, significantly influencing their chemical reactivity and physical properties. nih.govmdpi.com This phenomenon involves the migration of a proton, leading to isomers that can interconvert.

Annular Prototropic Tautomerism

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the movement of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2). nih.gov This results in two distinct tautomeric forms for a pyrazole substituted at the 3 or 5 position.

Figure 1: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Studies have demonstrated that this proton exchange is primarily an intermolecular process, meaning it is mediated by other molecules, typically the solvent. nih.govencyclopedia.pub The energy barrier for an intramolecular proton shift is computationally predicted to be very high (approximately 50 kcal/mol), whereas the barrier for the intermolecular process is significantly lower (around 10–14 kcal/mol), making it the kinetically favored pathway. nih.govencyclopedia.pub In solution, this interconversion can be so rapid that NMR spectroscopy detects only time-averaged signals for the C3 and C5 positions. nih.gov

Influence of Substituents on Tautomeric Stability

The position of the tautomeric equilibrium is heavily influenced by the electronic nature of the substituents on the pyrazole ring. nih.govnih.govresearchgate.net The stability of a given tautomer is also affected by the solvent environment and the potential for intramolecular hydrogen bonding. nih.govacs.org

Theoretical calculations have established a general principle:

Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to stabilize the tautomer where the substituent is located at the C3 position (adjacent to the N-H group). nih.govresearchgate.net

Electron-withdrawing groups (e.g., -NO₂, -COOH, -CHO) generally favor the tautomer where the substituent is at the C5 position. nih.govresearchgate.net

A study involving 3(5)-disubstituted pyrazoles with methyl, amino, and nitro groups confirmed that for a compound with a nitro group, the tautomer with the nitro group at position 5 is the more stable form found in the crystal state. nih.gov This aligns with the principle that the electron-withdrawing nitro group stabilizes the tautomer where it is further from the acidic N-H proton.

The following tables summarize the observed effects of different substituents on the preferred tautomeric form in N-unsubstituted pyrazoles based on computational and experimental studies.

Table 1: Effect of Electron-Donating Groups on Pyrazole Tautomerism This table is interactive. Click on the headers to sort.

Substituent Group Type Favored Tautomer Position Reference
-F Donating C3 nih.govresearchgate.net
-OH Donating C3 nih.govresearchgate.net
-NH₂ Donating C3 nih.gov
-CH₃ Donating C3 nih.gov

Table 2: Effect of Electron-Withdrawing Groups on Pyrazole Tautomerism This table is interactive. Click on the headers to sort.

Substituent Group Type Favored Tautomer Position Reference
-NO₂ Withdrawing C5 nih.govnih.gov
-COOH Withdrawing C5 nih.govresearchgate.net
-CHO Withdrawing C5 nih.gov
-CFO Withdrawing C5 nih.govresearchgate.net
-BH₂ Withdrawing C5 nih.govresearchgate.net

These findings are crucial for predicting the dominant isomer of a substituted pyrazole in a given environment, which in turn dictates its reactivity and potential for forming intermolecular interactions like hydrogen bonds. nih.govacs.org

Chemical Reactivity and Synthetic Transformations of 1 Ethyl 3 Iodo 4 Nitro 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halo-Position

The iodine atom at the C3 position of the pyrazole (B372694) ring is a key site for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents.

Sonogashira Cross-Coupling with Acetylenic Partners

The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgresearchgate.net In the context of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole, this reaction provides a direct route to 3-alkynyl-4-nitropyrazole derivatives.

Studies have shown that N-protected 3-iodo-1H-pyrazole derivatives successfully undergo Sonogashira cross-coupling reactions with acetylenic partners like phenylacetylene (B144264) under standard conditions, leading to high yields of the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives. arkat-usa.orgresearchgate.net For instance, the reaction of 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole with phenylacetylene proceeds efficiently. arkat-usa.org It is noteworthy that the presence of the nitro group can influence the reactivity, and in some cases, protection of the pyrazole nitrogen is necessary to achieve successful coupling. arkat-usa.org The reaction conditions are generally mild, often carried out at room temperature in the presence of a base. wikipedia.org

Reactant 1Reactant 2Catalyst SystemProductYieldReference
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuI1-(1-Ethoxyethyl)-3-(phenylethynyl)-4-nitro-1H-pyrazoleHigh arkat-usa.org
1-Aryl-3-CF₃-4-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₄/CuI1-Aryl-3-CF₃-4-(phenylethynyl)-1H-pyrazoleNot Specified rsc.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely employed for the synthesis of biaryls and other conjugated systems. nih.govmdpi.com

For iodo-pyrazoles, including derivatives of this compound, the Suzuki-Miyaura coupling provides a powerful tool for introducing aryl or heteroaryl substituents at the 3-position. The reaction of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a palladium catalyst like XPhos Pd G2 has been shown to be effective, suggesting that similar reactivity can be expected for the corresponding 3-iodo-4-nitro derivative. rsc.org The choice of catalyst and reaction conditions can be crucial, especially when dealing with N-unprotected pyrazoles, as the acidic N-H group can sometimes inhibit the reaction. nih.gov However, methods have been developed to overcome this limitation, allowing for the direct coupling of unprotected nitrogen-rich heterocycles. nih.gov

Halo-PyrazoleBoronic AcidCatalystProductYieldReference
1-Aryl-3-CF₃-4-iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄1-Aryl-3-CF₃-4-phenyl-1H-pyrazole56% rsc.org
4-Bromo-3,5-dinitro-1H-pyrazoleVarious aryl/heteroaryl boronic acidsXPhos Pd G24-Aryl/heteroaryl-3,5-dinitro-1H-pyrazolesNot Specified rsc.org

Heck and Negishi Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Negishi coupling utilizes an organozinc reagent to couple with an organohalide. Both are powerful palladium-catalyzed methods for C-C bond formation. wikipedia.org

While specific examples for this compound in Heck and Negishi couplings are not extensively detailed in the provided context, the general reactivity of iodo-pyrazoles suggests their applicability in these transformations. researchgate.net The Negishi coupling, in particular, is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reactivity of the C-I bond in this compound makes it a suitable substrate for these reactions, allowing for the introduction of a diverse array of functional groups.

Scope and Limitations of Cross-Coupling on Iodo-Pyrazoles

The scope of transition metal-catalyzed cross-coupling reactions on iodo-pyrazoles is broad, enabling the synthesis of a wide variety of substituted pyrazole derivatives. researchgate.netmdpi.com The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl, making iodo-pyrazoles highly reactive substrates. mdpi.com

However, there are limitations to consider. The presence of certain functional groups on either the pyrazole ring or the coupling partner can influence the reaction outcome. For instance, acidic groups like the N-H in unprotected pyrazoles can interfere with the catalytic cycle. nih.gov Steric hindrance around the reaction center can also reduce the reaction efficiency. In Sonogashira couplings, the nature of the alkyne substituent can affect the success of the reaction. researchgate.net Furthermore, while iodo-pyrazoles are highly reactive, analogous bromo-pyrazoles may not react under similar conditions. researchgate.net

Nucleophilic Substitution Pathways

Reactions Involving the Nitro Group

The nitro group at the C4 position of the pyrazole ring is an electron-withdrawing group that activates the ring towards nucleophilic attack. mdpi.com While nucleophilic aromatic substitution of the nitro group itself is a known reaction pathway for many aromatic nitro compounds, the provided information does not detail specific instances for this compound. nih.gov

In general, the nitro group on an aromatic ring can be displaced by a variety of nucleophiles, particularly when the ring is further activated by other electron-withdrawing groups or when the reaction is facilitated by a catalyst. mdpi.comnih.gov The reaction often proceeds through a Meisenheimer complex intermediate. mdpi.com The feasibility of such a substitution on this compound would depend on the strength of the nucleophile and the specific reaction conditions employed.

Reactions Involving the Iodo Group (e.g., Grignard Reagent Formation)

The iodo group at the 3-position of the pyrazole ring is a key site for synthetic modification. However, its reactivity can be significantly influenced by other substituents on the ring. For instance, the presence of a nitro group at the 4-position renders the 3-iodo substituent unreactive in Sonogashira cross-coupling reactions under various conditions. arkat-usa.org In contrast, its isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, readily undergoes cross-coupling, highlighting the subtle electronic and steric effects that govern reactivity. arkat-usa.org

The formation of Grignard reagents from iodopyrazoles is a viable strategy for introducing further functionality. Studies on related N-protected iodopyrazoles have shown that they can be converted to their corresponding Grignard reagents using alkyl magnesium bromides. arkat-usa.org This opens up possibilities for the synthesis of pyrazole aldehydes and other derivatives. arkat-usa.orgresearchgate.net However, the success and selectivity of such reactions can be temperature-dependent. For example, the iodo-EtMgBr exchange reaction with 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole shows increased selectivity at lower temperatures. researchgate.net

ReactantReagentProduct(s)ConditionsOutcome
1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazolePhenylacetylene, Pd catalystNo reactionVarious Sonogashira conditionsStarting material recovered arkat-usa.org
1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylene, Pd catalyst1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazoleSonogashira cross-coupling58% yield arkat-usa.org
1-(1-ethoxyethyl)-4-iodo-1H-pyrazoleAlkyl magnesium bromidesGrignard reagentNot specifiedReadily formed arkat-usa.org
1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazoleEtMgBr1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde-10 °C and -40 °CFormation of isomeric aldehydes, with selectivity increasing at lower temperatures researchgate.net

Electrophilic Aromatic Substitution Pathways (beyond initial functionalization)

Electrophilic substitution on the pyrazole ring typically occurs at the 4-position. arkat-usa.org However, with the 4-position already occupied by a nitro group in this compound, further electrophilic substitution becomes challenging. The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack.

While direct electrophilic substitution on this specific compound is not extensively documented, the general principles of electrophilic aromatic substitution are well-established. masterorganicchemistry.combyjus.comlibretexts.orgyoutube.commasterorganicchemistry.com Reactions like nitration and sulfonation proceed via the generation of a highly reactive electrophile (e.g., nitronium ion, NO₂⁺) which is then attacked by the aromatic ring. masterorganicchemistry.combyjus.comyoutube.com For a heavily substituted and deactivated ring like this compound, forcing conditions would likely be required, and the reaction may not be regioselective, potentially leading to a mixture of products or decomposition.

Functional Group Interconversions and Derivatization at Peripheral Sites

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.ukyoutube.com In the context of this compound, the nitro group and the iodo group are primary sites for such transformations.

The nitro group can potentially be reduced to an amino group, which can then undergo a variety of further reactions. Common reducing agents for nitro groups include metals in acidic media (e.g., Sn, HCl) or catalytic hydrogenation. The resulting amino group can be acylated, alkylated, or diazotized, opening up a vast array of synthetic possibilities.

The iodo group, as previously discussed, can be transformed via cross-coupling reactions or formation of organometallic intermediates. arkat-usa.org These transformations allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the pyrazole ring.

Starting Functional GroupReagents/ConditionsResulting Functional GroupPotential Subsequent Reactions
Nitro group (-NO₂)Sn/HCl or H₂/Pd-CAmino group (-NH₂)Acylation, alkylation, diazotization
Iodo group (-I)Organoboron reagents, Pd catalyst (Suzuki coupling)Aryl, heteroaryl, or alkyl groupFurther functionalization of the newly introduced group
Iodo group (-I)Terminal alkynes, Pd/Cu catalyst (Sonogashira coupling)Alkynyl groupCycloadditions, further coupling reactions
Iodo group (-I)Mg or R-MgBrGrignard reagent (-MgI)Reaction with various electrophiles (aldehydes, ketones, CO₂, etc.)

N-Substituent Modification and Cleavage Reactions

The N-ethyl group in this compound is generally stable. However, in certain synthetic strategies, modification or removal of N-substituents is necessary.

N-dealkylation, particularly N-demethylation and N-deethylation, is a known metabolic process often catalyzed by cytochrome P450 enzymes. encyclopedia.pubmdpi.comnih.govnih.gov In a laboratory setting, chemical methods for N-dealkylation can be harsh. For N-ethyl groups, oxidative methods can be employed, which typically involve the formation of an unstable intermediate that fragments to the dealkylated amine and acetaldehyde. encyclopedia.pubmdpi.com The specific conditions for the N-dealkylation of this compound are not explicitly detailed in the provided context, but general methods for N-dealkylation of heterocyclic compounds could potentially be applied.

While the N-ethyl group is not a typical protecting group, the study of N-protecting groups in pyrazole chemistry provides insights into the behavior of N-substituents. For instance, the ethoxyethyl (EtOEt) protecting group has been observed to migrate between the nitrogen atoms of the pyrazole ring under acidic conditions. arkat-usa.orgresearchgate.net This migration can lead to the formation of isomeric mixtures, which can complicate synthetic outcomes. arkat-usa.orgresearchgate.net The use of other protecting groups, such as the Boc group, has also been explored, but its stability can be an issue in certain reactions. researchgate.netumich.edu The SEM (2-(trimethylsilyl)ethoxy)methyl) group has been used to enable regioselective C-H arylation through a protecting group transposition strategy. nih.gov These examples underscore the dynamic nature of N-substituents on the pyrazole ring and the importance of choosing the right group for a specific synthetic goal.

Annulation Reactions for Fused Heterocyclic Systems

This compound can serve as a precursor for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrazole core, are a powerful tool for constructing complex molecular architectures. researchgate.netchim.itnih.govresearchgate.net

The iodo and nitro groups can be strategically utilized in these reactions. For example, the iodo group can participate in transition metal-catalyzed cross-coupling reactions to introduce a side chain that can subsequently cyclize onto the pyrazole ring or an adjacent functional group. arkat-usa.org The nitro group can act as an activating group or a leaving group in certain cyclization pathways. chim.it

For instance, 2-nitro- and 2-formylhetarylacetylenes, which can be synthesized from iodopyrazoles via Sonogashira coupling, are valuable intermediates for intramolecular cyclization reactions to form fused systems. arkat-usa.orgresearchgate.net The condensation of 3-aminopyrazoles (potentially derived from the reduction of the corresponding nitropyrazole) with 1,3-dicarbonyl compounds is another common strategy for constructing fused pyrimido[1,5-a]pyrazoles. researchgate.net The Knorr synthesis of pyrazoles, involving the condensation of a hydrazine (B178648) with a β-ketoester, is a classic method for forming the pyrazole ring itself, which can be a part of a larger fused system. researchgate.net

Strategic Utility of 1 Ethyl 3 Iodo 4 Nitro 1h Pyrazole in Contemporary Organic Synthesis

Precursor for Advanced Molecular Architectures

The presence of a readily functionalizable iodinated carbon and a reactive nitro group makes 1-ethyl-3-iodo-4-nitro-1H-pyrazole an excellent starting material for the synthesis of complex organic molecules. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate carbon skeletons.

One of the most powerful tools in this context is the Sonogashira cross-coupling reaction , which allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While direct studies on this compound are not extensively documented, the reactivity of closely related 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole provides significant insights. researchgate.net In a similar fashion, the ethyl-substituted analogue is expected to react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 3-alkynyl-1-ethyl-4-nitro-1H-pyrazoles. researchgate.netorganic-chemistry.org This transformation is key to building more elaborate structures, as the newly introduced alkyne can undergo further reactions such as cycloadditions or serve as a handle for attaching other molecular fragments.

Similarly, the Suzuki-Miyaura coupling offers a pathway to introduce aryl or vinyl groups at the 3-position by reacting the iodo-pyrazole with boronic acids or their derivatives. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. The resulting 3-aryl-1-ethyl-4-nitro-1H-pyrazoles can serve as core structures for pharmacologically active compounds or as building blocks for larger supramolecular assemblies.

The nitro group, while influencing the reactivity of the pyrazole (B372694) ring, also presents opportunities for further transformations. Reduction of the nitro group to an amine would yield 1-ethyl-3-iodo-1H-pyrazol-4-amine, a trifunctional building block with three distinct reactive sites that can be selectively addressed to construct highly complex and diverse molecular architectures.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerExpected ProductCatalyst System
Sonogashira CouplingTerminal Alkyne3-Alkynyl-1-ethyl-4-nitro-1H-pyrazolePd(PPh₃)₂Cl₂ / CuI / Base
Suzuki-Miyaura CouplingArylboronic Acid3-Aryl-1-ethyl-4-nitro-1H-pyrazolePd(PPh₃)₄ / Base
Heck CouplingAlkene3-Alkenyl-1-ethyl-4-nitro-1H-pyrazolePd(OAc)₂ / Ligand / Base
Stille CouplingOrganostannane3-Substituted-1-ethyl-4-nitro-1H-pyrazolePd(PPh₃)₄
Negishi CouplingOrganozinc Reagent3-Substituted-1-ethyl-4-nitro-1H-pyrazolePd(PPh₃)₄

Note: The catalyst systems are representative and may vary depending on the specific substrates and reaction conditions.

Scaffold for Novel Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal scaffold for the synthesis of novel and diverse heterocyclic systems. The pyrazole core itself is a privileged structure in medicinal chemistry, and the ability to build upon it opens up avenues for the discovery of new bioactive molecules. nih.govmdpi.com

The products of cross-coupling reactions, such as the 3-alkynyl-1-ethyl-4-nitro-1H-pyrazoles mentioned earlier, are particularly valuable intermediates for constructing fused heterocyclic systems. For instance, intramolecular cyclization of a suitably functionalized alkyne can lead to the formation of pyrazolo-fused pyridines, pyrimidines, or other heterocycles. researchgate.net The specific outcome of such cyclizations often depends on the nature of the substituents and the reaction conditions employed.

Furthermore, the nitro group can be a key player in the construction of new rings. For example, reductive cyclization of a nitro group with a neighboring substituent containing a carbonyl or a similar functional group can lead to the formation of N-heterocycles. The transformation of the nitro group into an amino group, as previously discussed, also provides a nucleophilic center that can participate in a variety of cyclization reactions to form fused or spiro-heterocyclic systems.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful strategy for using the pyrazole scaffold to create more complex heterocyclic structures. nih.govacs.orgacs.org By converting the iodo-pyrazole to an azido-pyrazole, or by coupling it with an azide-containing molecule via a different functional handle, it can be readily linked to various alkyne-containing molecules to form 1,2,3-triazole-substituted pyrazoles. This modular approach allows for the rapid generation of libraries of novel compounds with potential applications in drug discovery and materials science.

Ligand Development in Catalysis

Pyrazole-based ligands have gained significant attention in coordination chemistry and catalysis due to their strong σ-donating properties and the ease with which their steric and electronic properties can be tuned. acs.orgnih.govresearchgate.net The structural framework of this compound offers several opportunities for its incorporation into ligand architectures.

The nitrogen atoms of the pyrazole ring itself can coordinate to metal centers. nih.gov By introducing additional coordinating groups, multidentate ligands can be synthesized. For example, the iodine at the 3-position can be replaced with a group bearing another donor atom, such as a pyridine, phosphine, or another pyrazole moiety, through cross-coupling reactions. This would lead to the formation of bidentate or tridentate ligands.

The ethyl group at the 1-position provides steric bulk, which can influence the coordination geometry and the catalytic activity of the resulting metal complexes. The nitro group at the 4-position, being strongly electron-withdrawing, will significantly impact the electronic properties of the pyrazole ring, and consequently, the donor strength of the nitrogen atoms. This electronic tuning is crucial for modulating the reactivity of the metal center in a catalytic cycle. For instance, a more electron-deficient ligand can lead to a more electrophilic metal center, which may be beneficial for certain catalytic transformations. nih.gov

Table 2: Potential Pyrazole-Based Ligand Architectures

Ligand TypeSynthetic StrategyPotential Metal Coordination
Bidentate (N,N')Cross-coupling of a nitrogen-containing heterocycle at the 3-position.Palladium, Copper, Nickel, Rhodium
Bidentate (N,P)Cross-coupling of a phosphine-containing group at the 3-position.Palladium, Rhodium, Iridium
Tridentate (N,N,N)Elaboration of the substituent at the 3-position to include two additional donor atoms.Iron, Cobalt, Ruthenium

Material Science Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Polymer Chemistry)

In the realm of Organic Light-Emitting Diodes (OLEDs) , pyrazole-containing compounds have been explored as components of the emissive layer or as host materials. researchgate.net The rigid, aromatic structure of the pyrazole core can contribute to good thermal stability and high charge carrier mobility, which are desirable properties for OLED materials. The introduction of different substituents via the iodo and nitro groups allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the emission color and efficiency of the device. The nitro group, being a strong electron acceptor, can be utilized to create materials with specific charge-transport characteristics.

In polymer chemistry , this compound can be used as a functional monomer. The iodo group can be converted into a polymerizable group, such as a vinyl or an acetylene (B1199291), through cross-coupling reactions. Subsequent polymerization of this functionalized monomer, either alone or with other co-monomers, would lead to the formation of polymers incorporating the pyrazole moiety in the side chain or the main chain. These polymers could exhibit interesting properties, such as high thermal stability, specific optical properties, or the ability to coordinate with metal ions, making them suitable for a variety of applications, including as polymer-supported catalysts, sensors, or functional coatings.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Ethyl-3-iodo-4-nitro-1H-pyrazole?

  • Methodological Answer :

  • Cyclocondensation : Start with hydrazine derivatives and β-keto esters (e.g., diethyl 2-(ethoxymethylene)malonate) to form the pyrazole core .
  • Iodination : Introduce iodine regioselectively using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Evidence suggests directing groups (e.g., ethoxy) influence iodination positions .
  • Nitro Group Introduction : Nitration via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate at low temperatures (0–5°C) to minimize decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. How can this compound be characterized spectroscopically and structurally?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for substituent effects (e.g., iodine’s deshielding impact, nitro group splitting patterns) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+^+ ~307 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular C–H⋯O interactions) using slow evaporation from ethyl acetate .

Q. What handling precautions are critical during synthesis?

  • Methodological Answer :

  • Moisture Sensitivity : Use anhydrous solvents (THF, acetonitrile) and inert atmosphere (N₂/Ar) for iodination and nitration steps .
  • Thermal Stability : Avoid excessive heating (>100°C) during nitro group introduction to prevent decomposition .
  • Safety Gear : Wear nitrile gloves, goggles, and lab coats due to potential irritancy (nitro compounds) .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed for pyrazole derivatives?

  • Methodological Answer :

  • Directing Groups : Use electron-donating groups (e.g., ethoxy) at specific positions to guide iodination. For example, 3-ethoxy groups in pyrazoles favor iodination at the 4-position .
  • Catalytic Systems : Employ Pd(OAc)₂ with ligands (e.g., PPh₃) for directed C–H iodination under mild conditions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility and reaction homogeneity .

Q. Which catalytic systems optimize cross-coupling reactions involving the iodo substituent?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C to replace iodine with aryl/heteroaryl groups .
  • Sonogashira Coupling : Combine PdCl₂(PPh₃)₂, CuI, and PPh₃ in THF/triethylamine to introduce alkynes .
  • Copper-Catalyzed Click Chemistry : For triazole hybrids, use CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (50°C, 16 hrs) .

Q. How to design bioactivity studies for nitro-substituted pyrazoles?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Nitroreductase Activity : Evaluate nitro-to-amine conversion under anaerobic conditions (UV-Vis monitoring at 340 nm) .

Q. How to resolve contradictions in reported synthetic yields for similar pyrazoles?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Pd vs. Cu), solvents (DMF vs. acetonitrile), and temperatures (reflux vs. rt) to identify yield-limiting factors .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., deiodinated products) and adjust stoichiometry .
  • Reproducibility : Validate methods across labs with controlled humidity/purity of starting materials (e.g., hydrazine hydrochloride vs. anhydrous hydrazine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.